

Application of "Cyprodinil-13C6" in food safety and regulatory monitoring

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Compound of Interest					
Compound Name:	Cyprodinil-13C6				
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Introduction

Cyprodinil is a broad-spectrum anilinopyrimidine fungicide used to control a variety of fungal diseases on crops such as fruits, vegetables, and cereals.[1][2] Its widespread use necessitates robust and reliable analytical methods to monitor its residues in food products to ensure consumer safety and compliance with regulatory limits, known as Maximum Residue Limits (MRLs).[3][4] Cyprodinil-13C6, a stable isotope-labeled internal standard, plays a crucial role in the accurate quantification of cyprodinil residues in complex food matrices.[5] Its chemical properties are nearly identical to the native cyprodinil, but it has a different mass, allowing it to be distinguished by mass spectrometry. This makes it an ideal tool for correcting analytical variations, such as matrix effects and extraction losses, thereby improving the accuracy and reliability of the analytical results.[5][6]

Key Applications of Cyprodinil-13C6:

Internal Standard in Chromatographic Analysis: Cyprodinil-13C6 is primarily used as an
internal standard in analytical methods such as Liquid Chromatography-Tandem Mass
Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the
determination of cyprodinil residues.[5]



- Method Validation and Quality Control: It is essential for the validation of analytical methods, helping to assess parameters like recovery, precision, and accuracy.
- Compensation for Matrix Effects: Food matrices can be complex and often interfere with the analytical signal of the target analyte, leading to either suppression or enhancement of the signal.[4][7][8] As **Cyprodinil-13C6** behaves similarly to the native compound in the matrix, it effectively compensates for these effects, leading to more accurate quantification.[4][6]
- Regulatory Compliance Monitoring: Regulatory bodies worldwide have established MRLs for cyprodinil in various food commodities.[3][9] The use of Cyprodinil-13C6 ensures that the analytical data generated for monitoring compliance with these regulations is of high quality and defensible.

Quantitative Data Summary

The following tables summarize the performance of analytical methods for the determination of cyprodinil in various food matrices. While not all studies explicitly state the use of **Cyprodinil-13C6**, the data is representative of the performance achievable with methods that employ isotopically labeled internal standards.

Table 1: Method Performance for Cyprodinil Analysis in Fruits and Vegetables



Food Matrix	Analytical Method	LOD (μg/kg)	LOQ (µg/kg)	Recovery (%)	Reference
Apples, Peaches, Cabbage, Tomatoes	UPLC- MS/MS	< 0.4	< 1.5	81.5 - 107.3	[9]
Blueberries	GC-NPD	1.2	3.9	99 - 101	[2][10]
Grapes, Must, Wine	GC-NPD/MS	-	50	93 - 110	[11]
Lettuce	HPLC-DAD	20	50	87.1	[12]
Cucurbit Fruiting Vegetables	LC-MS	-	10	70-120	[1]

Table 2: Linearity of Analytical Methods for Cyprodinil

Food Matrix	Analytical Method	Calibration Range (mg/kg)	Correlation Coefficient (r²)	Reference
Apples, Peaches, Cabbage, Tomatoes	UPLC-MS/MS	0.002 - 2	> 0.999	[9]
Lettuce	HPLC-DAD	0.02 - 40 (μg/mL)	0.994	[12]
Soil	LC-MS/MS	0.01 - 0.1 (μg/mL)	0.9995	[13]

Experimental Protocols

The following are detailed protocols for the analysis of cyprodinil in food matrices, incorporating the use of **Cyprodinil-13C6** as an internal standard.



Protocol 1: Analysis of Cyprodinil in Fruits and Vegetables using QuEChERS and LC-MS/MS

This protocol is a widely adopted method for pesticide residue analysis in food.

- 1. Reagents and Materials:
- Cyprodinil analytical standard
- Cyprodinil-13C6 internal standard
- Acetonitrile (ACN), HPLC grade
- Magnesium sulfate (MgSO₄), anhydrous
- Sodium chloride (NaCl)
- · Trisodium citrate dihydrate
- Disodium hydrogen citrate sesquihydrate
- · Primary secondary amine (PSA) sorbent
- Graphitized carbon black (GCB) or C18 sorbent (for pigmented samples)
- Formic acid
- 2. Standard Solution Preparation:
- Stock Solutions (1 mg/mL): Prepare individual stock solutions of cyprodinil and **Cyprodinil- 13C6** in acetonitrile.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the cyprodinil stock solution with acetonitrile to create a calibration curve (e.g., 1, 5, 10, 50, 100 μ g/L).
- Internal Standard Spiking Solution: Prepare a working solution of Cyprodinil-13C6 at a concentration of 1 μg/mL in acetonitrile. The final concentration in the sample extract is



typically in the range of 10-50 µg/L.

- 3. Sample Preparation (QuEChERS Extraction):
- Homogenize a representative sample of the fruit or vegetable.
- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- · Add 10 mL of acetonitrile.
- Add a specific volume of the Cyprodinil-13C6 internal standard spiking solution (e.g., 50 μL of 1 μg/mL solution).
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
- Shake vigorously for 1 minute and centrifuge at \geq 3000 x g for 5 minutes.
- 4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Take a 1 mL aliquot of the supernatant (acetonitrile layer).
- Transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA). For samples with high pigment content, add 50 mg of GCB or C18.
- Vortex for 30 seconds and centrifuge at high speed for 2 minutes.
- Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.
- Acidify the final extract with a small amount of formic acid (e.g., 10 μL of 5% formic acid in acetonitrile) to improve the chromatographic peak shape of cyprodinil.
- 5. LC-MS/MS Analysis:
- LC Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate.



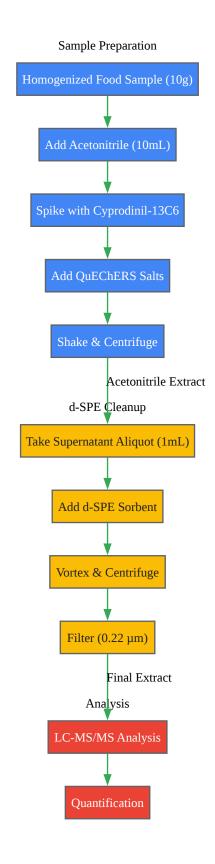
- Injection Volume: 2-10 μL.
- MS/MS Detection: Use electrospray ionization (ESI) in positive mode. Monitor at least two
 multiple reaction monitoring (MRM) transitions for both cyprodinil and Cyprodinil-13C6 for
 quantification and confirmation.

6. Quantification:

- Create a calibration curve by plotting the ratio of the peak area of cyprodinil to the peak area
 of Cyprodinil-13C6 against the concentration of the cyprodinil standards.
- Calculate the concentration of cyprodinil in the sample using the regression equation from the calibration curve.

Visualizations

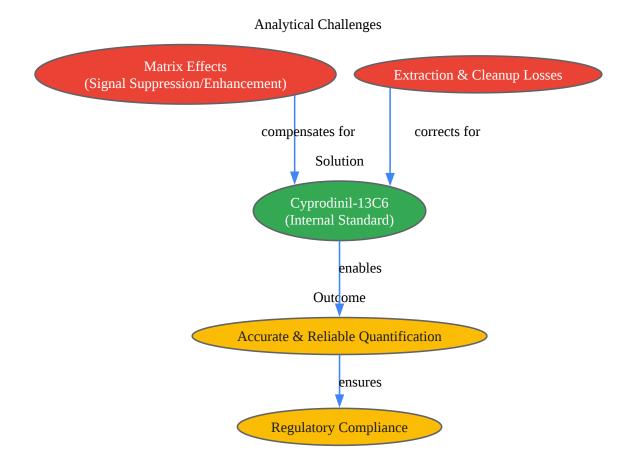




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Caption: Workflow for Cyprodinil Analysis using QuEChERS and LC-MS/MS.





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Caption: Role of **Cyprodinil-13C6** in Overcoming Analytical Challenges.

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